molecular formula C22H17F3N2O2 B14180822 N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-60-0

N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B14180822
CAS No.: 917966-60-0
M. Wt: 398.4 g/mol
InChI Key: VXCUNZJMHCJIFT-UHFFFAOYSA-N
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Description

“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a biphenyl structure with an ethenyl group and a trifluoromethoxyphenyl group, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the biphenyl intermediate is reacted with an alkene in the presence of a palladium catalyst.

    Formation of the Urea Linkage: The final step involves the reaction of the biphenyl intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the urea linkage and the trifluoromethoxy group suggests that it could interact with biological targets in unique ways, potentially leading to the discovery of new drugs.

Medicine

In medicine, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the development of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-phenylurea: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-methoxyphenyl]urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially affecting its reactivity and interactions.

    N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-chlorophenyl]urea: Contains a chloro group, which may influence its chemical stability and biological activity.

Uniqueness

The presence of the trifluoromethoxy group in “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved performance in various applications.

Properties

CAS No.

917966-60-0

Molecular Formula

C22H17F3N2O2

Molecular Weight

398.4 g/mol

IUPAC Name

1-[2-(4-ethenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C22H17F3N2O2/c1-2-15-7-9-16(10-8-15)19-5-3-4-6-20(19)27-21(28)26-17-11-13-18(14-12-17)29-22(23,24)25/h2-14H,1H2,(H2,26,27,28)

InChI Key

VXCUNZJMHCJIFT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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